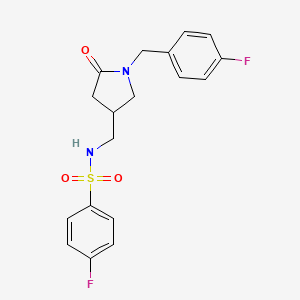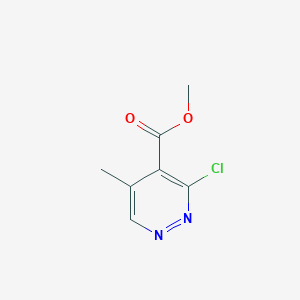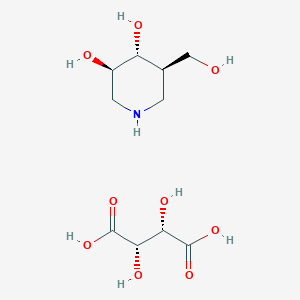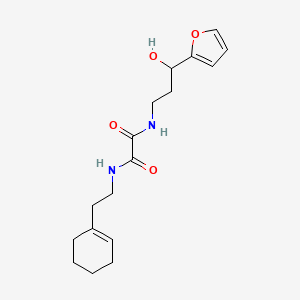
(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The synthesis involves classical methods of organic synthesis .Molecular Structure Analysis
The molecular structure of these compounds is influenced by the heterocyclic substituent . For instance, for some derivatives, the electron cloud extends over the entire ring, while for others, it is only on the nitrogen atom and neighboring carbon atoms .Chemical Reactions Analysis
The chemical reactions of these compounds involve Knoevenagel condensation . The reactions result in derivatives with high thermal stability above 240 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the heterocyclic substituent . They have high thermal stability above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Bioimaging
This compound and its derivatives have been tested as fluorescent probes for bioimaging . Compounds A-1 and A-2 were successfully used as fluorescent dyes of fixed cells of mammalian origin .
Aldose Reductase Inhibitors
The compound is also being tested as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being explored for the treatment of complications of diabetes.
Antibacterial Activity
The compound has demonstrated antibacterial activity . In particular, compounds A-1 and A-2 showed excellent antimicrobial activity, especially against Gram-positive bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound also has antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Anticancer Activity
The compound has shown anticancer activity . This suggests that it could be further explored for potential applications in cancer therapy.
Physicochemical Properties
A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This could have implications for the design of new drugs with improved properties.
Wirkmechanismus
Zukünftige Richtungen
The future directions for these compounds could involve further exploration of their biological properties. They have shown potential as fluorescent probes for bioimaging and aldose reductase inhibitors . Additionally, they have demonstrated antibacterial, antifungal, and anticancer activity , suggesting potential applications in medical and pharmaceutical research.
Eigenschaften
IUPAC Name |
ethyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-19-13(17)8-9-16-14(18)12(21-15(16)20)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBSWOLXRNROJ-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)





![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)
![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)
![1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734174.png)
![8-fluoro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2734175.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)